
2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carbaldehyde with diethylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-(Dimethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-(Diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both diethylamino and carboxylic acid groups provides versatility in chemical modifications and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C14H16N4O2 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-(diethylamino)-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N4O2/c1-3-18(4-2)14-16-9-11(13(19)20)12(17-14)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
WWBKBCVURWXCAR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)

![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)

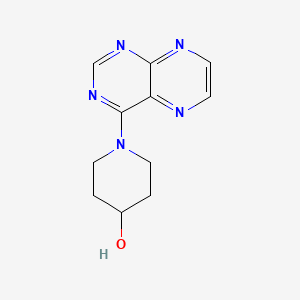
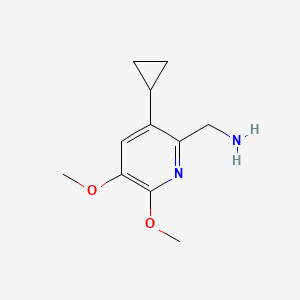
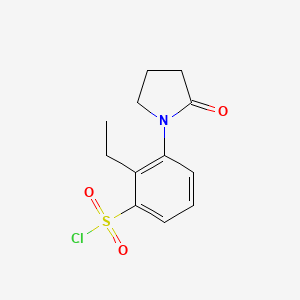

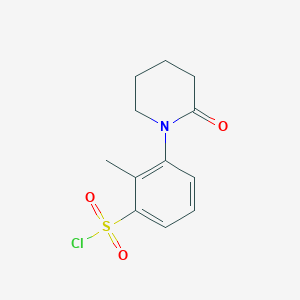
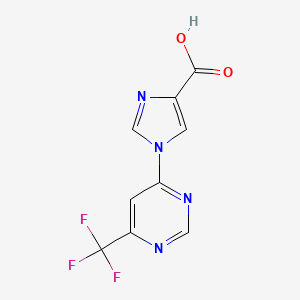
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)



